(3R)‐Adonirubin

Singlet oxygen quenching Ketocarotenoid antioxidant Photoprotection

Researchers using racemic adonirubin risk stereochemical variability that invalidates kinetic and functional assays. (3R)-Adonirubin eliminates this variable. • HPLC ≥95%, supplied as crystalline solid with lot-specific UV/Vis characterization data. • The required monohydroxylated substrate for in vitro astaxanthin biosynthetic pathway reconstitution. • Meets EN 17550:2021 requirements for adonirubin (ADR) reference standards in animal feed analysis.

Molecular Formula C40 H52 O3
Molecular Weight 580.84
CAS No. 76820-79-6
Cat. No. B1148410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)‐Adonirubin
CAS76820-79-6
Synonyms(3R)-3-Hydroxy-β,β-carotene-4,4/'-dione;  (3R)-Phenicoxanthin
Molecular FormulaC40 H52 O3
Molecular Weight580.84
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3R)-Adonirubin Matters


(3R)-Adonirubin (also designated (3R)-Phoenicoxanthin or 3-OH-Canthaxanthin) is a chiral ketocarotenoid (C₄₀H₅₂O₃, MW 580.84 g/mol) bearing a single hydroxyl group at the 3-position with defined (R) stereochemistry and keto groups at the 4 and 4′ positions of the β-ionone rings [1]. It possesses 13 conjugated double bonds, including two ketone functionalities, which underpin its capacity to quench singlet oxygen and inhibit lipid peroxidation [2]. As the direct monohydroxylated biosynthetic intermediate between canthaxanthin and astaxanthin in the astaxanthin biosynthetic pathway, it is a critical probe for studying ketocarotenoid metabolism, stereochemical enzymology, and oxidative stress biology [3]. The compound is supplied as a crystalline solid with lot-specific HPLC and UV/Vis characterization data, enabling rigorous experimental reproducibility [4].

1
Ketocarotenoid biosynthetic pathway probe between canthaxanthin and astaxanthin
2
Stereochemical-control study fit for 3,3′-hydroxylase enzymology
3
Lot-specific HPLC and UV/Vis characterization for experimental reproducibility

Stereochemical Specificity of (3R)-Adonirubin


Substituting (3R)-adonirubin with its racemic mixture ((3RS)-adonirubin, CAS 4418-72-8) or the (3S) enantiomer introduces uncontrolled stereochemical variables that compromise both experimental interpretation and analytical validity. The astaxanthin biosynthetic enzyme 3,3′-hydroxylase exhibits defined substrate stereospecificity, converting the monohydroxylated intermediate to the downstream dihydroxy product astaxanthin in a stereochemically dependent manner [1]. In functional assays, the (3R) and (3S) enantiomers can display divergent interactions with chiral biological matrices such as carotenoprotein complexes, as evidenced by differential circular dichroism spectra in reconstituted crustacyanin studies [2]. Furthermore, the European standard EN 17550:2021 for carotenoid determination in animal feed explicitly requires adonirubin (ADR) of ≥97% purity as a reference standard, underscoring that procurement of a defined stereoisomer rather than an undefined mixture is essential for regulatory-compliant quantification [3].

Racemic mixture Unresolved stereochemical variables may shift enzyme kinetic parameters and biological response
(3S) enantiomer Divergent interaction with chiral biological matrices may alter carotenoprotein binding and assay outcome
Undefined isomer mix Fails to meet EN 17550:2021 purity and stereochemical requirements for feed reference standards

(3R)-Adonirubin vs. Key Analogs


Singlet Oxygen Quenching Activity

Both adonirubin and adonixanthin exhibited 'almost the same activities for inhibition of lipid peroxidation and quenching of singlet oxygen as those of astaxanthin' [1]. In a heterologous production study, the 2,2′-dihydroxy derivative of adonirubin (compound 2) demonstrated a singlet oxygen quenching IC₅₀ of 8.3 μM, compared to 1.7 μM for astaxanthin, confirming that the monohydroxylated scaffold retains substantial quenching capacity that is 'comparable to that of astaxanthin' [2]. Crucially, canthaxanthin—which lacks the 3-hydroxyl group entirely—fails to quench singlet oxygen at comparable efficiency, with literature ranking singlet oxygen quenching ability as lycopene > γ-carotene > astaxanthin > canthaxanthin [3]. Thus, the single 3-hydroxyl group of adonirubin provides a functional advantage over canthaxanthin while approaching the potency of astaxanthin.

Singlet oxygen quenching
Cross-study comparable
2,2′-dihydroxyadonirubin IC₅₀ = 8.3 μM (astaxanthin IC₅₀ = 1.7 μM); canthaxanthin ranked lower
Supports antioxidant capacity screening; monohydroxylated scaffold retains quenching activity
Liposome and methyl linoleate models; data to verify in target experimental system
Singlet oxygen quenching Ketocarotenoid antioxidant Photoprotection

Photoreceptor ROS Suppression

In a direct comparative screen of eight astaxanthin analogs in the murine photoreceptor cell line 661W, adonirubin suppressed reactive oxygen species (ROS) production and protected cells against light-induced damage, whereas canthaxanthin—at the same test concentration—failed to do so [1]. The study explicitly states: 'astaxanthin, adonixanthin, echinenone, β-carotene, adonirubin, and lycopene, but not canthaxanthin, suppressed ROS production and protected cells against light-induced damage' [1]. This binary outcome (protection vs. no protection) provides a clear, assay-based differentiation between the monohydroxylated adonirubin and its non-hydroxylated precursor canthaxanthin in a disease-relevant ocular model. Additionally, adonirubin has been identified as a naturally occurring retinal carotenoid in the Japanese quail (Coturnix japonica), constituting 5.4% of total ocular carotenoids, alongside astaxanthin (28.2%) [2], further supporting its physiological relevance in ocular tissues.

Photoreceptor ROS suppression
Head-to-head
Adonirubin: positive protection against light-induced damage; canthaxanthin: no protection (binary outcome)
Photoreceptor cell-model response distinguishes 3-hydroxyl contribution
661W cell line; Nrf2 pathway genes measured; model-specific review needed
Photoreceptor degeneration Nrf2 activation Retinal carotenoid

Inhibition of EBV-EA Activation

In the Epstein-Barr virus early antigen (EBV-EA) activation assay using Raji cells—a well-established in vitro model for evaluating anti-tumor-promoting potential—adonirubin and adonixanthin exhibited quantitatively distinct inhibitory effects [1]. At a concentration of 100 μg/mL, adonirubin treatment resulted in 8.2% induction of EBV-EA, while adonixanthin (bearing an additional hydroxyl group at the 3′-position) showed 6.9% induction, compared to the positive control TPA (20 ng/32 pmol) which induces maximal activation [1]. Both compounds also demonstrated inhibitory effects on mouse skin carcinogenesis in the two-stage DMBA/TPA model [1]. This quantitative difference (8.2% vs. 6.9% residual EBV-EA induction) provides a measurable functional distinction between the monohydroxylated adonirubin and the dihydroxylated adonixanthin in a carcinogenesis-relevant assay system.

EBV-EA inhibition
Head-to-head
Adonirubin: 8.2% residual EBV-EA induction (adonixanthin: 6.9%) at 100 μg/mL; TPA positive control
Supports tumor-promotion model SAR; hydroxyl count modulates response
Raji cell assay; DMBA/TPA mouse model; endpoint context review required
Epstein-Barr virus early antigen Tumor promotion Carcinogenesis

Chiral Separation of Enantiomers

A validated HPLC method using an immobilized cellulosic chiral stationary phase (Chiralpak IC) achieves direct, rapid, and baseline separation of the enantiomers of adonirubin [1]. This method was specifically developed to resolve the (3R) and (3S) enantiomers of adonirubin and adonixanthin—key biosynthetic precursors of astaxanthin—and was applied to stereoisomeric purity testing of commercial astaxanthin supplements [1]. In contrast, the racemic mixture ((3RS)-adonirubin, CAS 4418-72-8) cannot be resolved into its constituent enantiomers without specialized chiral chromatographic conditions. The commercial availability of (3R)-adonirubin with HPLC purity ≥95% and lot-specific analytical data sheets (including UV/Vis spectra and HPLC chromatograms) [2] ensures that researchers can procure a stereochemically defined material suitable for quantitative analysis, metabolic tracing, and enzymology studies.

Chiral enantiomer resolution
Method context
Baseline separation (Rs ≥ 1.5) of (3R)- and (3S)-adonirubin on Chiralpak IC column; commercial purity ≥95% HPLC
Enables stereochemical attribution in analytical and metabolic studies
Racemate cannot substitute without chiral method validation
Chiral HPLC Enantiomer separation Stereoisomeric purity

Abundance in Carotenoid Biosynthesis

Quantitative carotenoid profiling of the astaxanthin-producing green alga Chlorococcum sp. revealed that canthaxanthin, 3′-hydroxyechinenone, adonirubin, and adonixanthin comprised 32%, 23%, 12%, and 9% of total carotenoids, respectively [1]. This natural abundance ratio positions adonirubin as a significant intermediate pool distinct from both its upstream precursor canthaxanthin (32%) and its downstream product astaxanthin. In a separate quantitative analysis of a natural bloom of Euglena sanguinea, monoesters of adonirubin constituted 3% of total carotenoids, compared to diesters of astaxanthin at 75% [2]. These organism-specific ratios provide essential reference data for metabolic flux analysis, biotechnological strain engineering, and authentication of natural-source carotenoid extracts.

Biosynthetic abundance
Cross-study comparable
Adonirubin: 12% of total carotenoids in Chlorococcum sp. (canthaxanthin 32%, astaxanthin not specified); 3% in Euglena bloom
Diagnostic intermediate marker for metabolic flux analysis and source authentication
Organism-specific ratios; HPLC and MS identification
Microalgal carotenoid profiling Astaxanthin biosynthesis Ketocarotenoid quantification

(3R)-Adonirubin Application Scenarios


Astaxanthin Pathway Enzymology

For in vitro reconstitution of the astaxanthin biosynthetic pathway using purified 3,3′-hydroxylase or 4,4′-oxygenase enzymes, (3R)-adonirubin is the required monohydroxylated substrate. The Fraser et al. (1998) study established the apparent kinetic constants for conversion of phoenicoxanthin (adonirubin) to astaxanthin by 3,3′-hydroxylase from Agrobacterium aurantiacum and Alcaligenes sp. strain PC-1 [1]. Using the (3R) enantiomer ensures that observed kinetic parameters (Vmax, Km, specificity constants) reflect the biologically relevant stereoisomer, as the (3S) antipode may exhibit altered binding affinity or catalytic turnover. Procuring (3R)-adonirubin with verified chiral purity (HPLC ≥95%) eliminates the confounding variable of enantiomeric contamination that would be present in the racemate.

SAR Screening for Ocular Photoprotection

In screening campaigns evaluating carotenoid protection against light-induced photoreceptor degeneration, (3R)-adonirubin serves as the critical monohydroxylated comparator that distinguishes the contribution of a single 3-hydroxyl group from both the non-hydroxylated canthaxanthin (which fails to protect) and the dihydroxylated astaxanthin (which provides maximal protection). The Inoue et al. (2017) study demonstrated that adonirubin positively suppresses ROS and protects 661W photoreceptor cells, while canthaxanthin does not, under identical light-exposure conditions [2]. Including (3R)-adonirubin in such panels is essential for resolving whether observed protective effects require one or two hydroxyl groups, and for interpreting the mechanistic role of the 3-hydroxy-4-keto β-end group motif in Nrf2 pathway activation.

Anti-Tumor-Promoting in EBV-EA Assay

For chemoprevention studies employing the EBV-EA activation assay in Raji cells as a primary screen for anti-tumor-promoting agents, (3R)-adonirubin provides a defined reference point at 8.2% residual EBV-EA induction at 100 μg/mL, as established by Maoka et al. (2013) [3]. This value, when compared to adonixanthin (6.9%), enables dose-response comparisons and SAR analysis of how incremental hydroxylation modulates tumor-promotion inhibitory activity. The compound's additional validated activity in the mouse skin two-stage DMBA/TPA carcinogenesis model further supports its use as a positive control or comparator in in vivo chemoprevention studies.

Reference Standard for Feed Analysis

The European standard EN 17550:2021 specifies adonirubin (ADR) as one of the carotenoids to be determined in fish compound feed and premixes by RP-HPLC-UV, requiring reference standards of ≥97% purity for calibration [4]. (3R)-Adonirubin supplied as a crystalline solid with lot-specific HPLC and UV/Vis characterization data (absorption maxima, A1%1cm value, melting point) [5] meets the traceability and purity requirements for ISO/IEC 17025-accredited feed analysis laboratories. The defined (3R) stereochemistry is critical because stereoisomer composition can affect chromatographic retention time and detector response in non-chiral RP-HPLC methods, potentially leading to quantification bias if the racemate is used as calibrant.

Application
Selection Property
Validation Focus
Astaxanthin biosynthesis enzymology studies
Stereochemically defined monohydroxylated substrate
Enzyme kinetic parameter reproducibility
Photoreceptor cell-model SAR screening
Monohydroxylated carotenoid comparator
Nrf2 pathway-response and ROS endpoint interpretation
Carcinogenesis model screening (EBV-EA assay)
Tumor-promotion model response context
Hydroxyl-group-dependent SAR review
Feed carotenoid quantification per EN 17550:2021
Chiral purity and lot-specific characterization data
Chromatographic accuracy and regulatory compliance

Technical Documentation Hub

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